Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate

Catalog No.
S15900241
CAS No.
938184-94-2
M.F
C16H21N3O2
M. Wt
287.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)pr...

CAS Number

938184-94-2

Product Name

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate

IUPAC Name

methyl 3-(4-anilino-4-cyanopiperidin-1-yl)propanoate

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

InChI

InChI=1S/C16H21N3O2/c1-21-15(20)7-10-19-11-8-16(13-17,9-12-19)18-14-5-3-2-4-6-14/h2-6,18H,7-12H2,1H3

InChI Key

SGGOISVHMCXOCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCC(CC1)(C#N)NC2=CC=CC=C2

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is a chemical compound with the molecular formula C16H21N3O2C_{16}H_{21}N_{3}O_{2} and a molecular weight of approximately 287.36 g/mol. It is identified by the CAS number 938184-94-2. This compound features a piperidine ring substituted with a cyano group and a phenylamino group, making it structurally interesting for various chemical applications. The compound is often associated with Remifentanil, a potent synthetic opioid used in anesthesia, where it serves as an impurity or byproduct .

Typical of esters and amines. Notably, it can participate in:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The cyano group may undergo nucleophilic attack, leading to various derivatives depending on the nucleophile used.
  • Reduction Reactions: The cyano group can be reduced to an amine, altering the compound's biological activity and properties.

The synthesis of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate typically involves multi-step organic reactions that may include:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine structure can be synthesized through cyclization reactions.
  • Introduction of Functional Groups: The cyano and phenylamino groups can be introduced via nucleophilic substitution or coupling reactions.
  • Esterification: Finally, the carboxylic acid derivative is converted into the ester form using methanol in the presence of an acid catalyst.

These methods may vary based on available starting materials and desired purity levels .

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is primarily used in research settings related to pharmacology and medicinal chemistry due to its association with Remifentanil. Its applications include:

  • Analytical Chemistry: As a reference standard for quality control in pharmaceutical formulations containing Remifentanil.
  • Research: Investigating structure-activity relationships in opioid compounds and exploring modifications that could enhance efficacy or reduce side effects .

Several compounds share structural features with Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate. Below are some notable examples:

Compound NameCAS NumberKey Features
Remifentanil132676-63-0Synthetic mu-opioid agonist; rapid onset and short duration of action
Norfentanyl1609-66-1Active metabolite of fentanyl; similar piperidine structure
Fentanyl437-38-7Potent synthetic opioid; used for pain management; structurally related
4-Anilino-N-phényl-piperidine21409-26-7Contains phenylamino group; used in opioid research

Uniqueness

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is unique due to its specific combination of functional groups that influence its biological activity and interaction profile compared to other opioids. Its role as an impurity in Remifentanil also sets it apart from more commonly studied compounds like fentanyl and norfentanyl, which have well-established pharmacological profiles .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

287.16337692 g/mol

Monoisotopic Mass

287.16337692 g/mol

Heavy Atom Count

21

UNII

T2Z09AMA8H

Dates

Last modified: 08-15-2024

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